

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Ethyl Pyrazole Carboxylates

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Compound of Interest

Compound Name:	<i>ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate</i>
CAS No.:	5775-89-3
Cat. No.:	B1351110

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For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative spectroscopic analysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate, serving as a primary example due to the public availability of its spectral data. This is presented alongside data for ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate to illustrate the influence of substituent changes on spectroscopic outcomes. While the originally requested data for **ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate** is not available in reviewed scientific databases, the principles and methodologies outlined here are directly applicable for its analysis.

This guide offers a detailed examination of the expected outcomes from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, complete with experimental protocols and visual workflows to aid in the structural elucidation of similar pyrazole derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl 5-methyl-1H-pyrazole-3-carboxylate and ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate.

Table 1: Spectroscopic Data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate

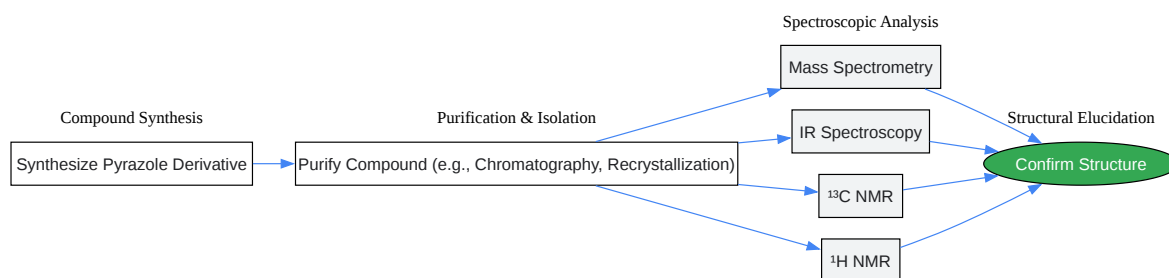
Spectroscopic Technique	Data Type	Observed Values
¹ H NMR (CDCl ₃ , 250 MHz)	Chemical Shift (δ)	6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)[1]
¹³ C NMR	Chemical Shift (δ)	Data not available in searched databases.
Infrared (IR)	Wavenumber (cm ⁻¹)	Key absorptions observed in the gas phase spectrum.[2]
Mass Spectrometry (MS)	m/z	155 [M+1] ⁺ [1], Molecular Weight: 154.17[3]

Table 2: Spectroscopic Data for Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate

Spectroscopic Technique	Data Type	Observed Values
¹ H NMR (DMSO-d ₆)	Chemical Shift (δ)	7.99 (s, 1H, pyrazole-H), 7.49-7.57 (m, 5H, phenyl-H), 4.22 (q, 2H, CH ₂), 2.49 (s, 3H, CH ₃), 1.26 (t, 3H, CH ₃)
¹³ C NMR	Chemical Shift (δ)	Data not available in searched databases.
Infrared (IR)	Wavenumber (cm ⁻¹)	3041 (aromatic C-H stretch), 1702 (C=O stretch)
Mass Spectrometry (MS)	m/z	Data not available in searched databases.

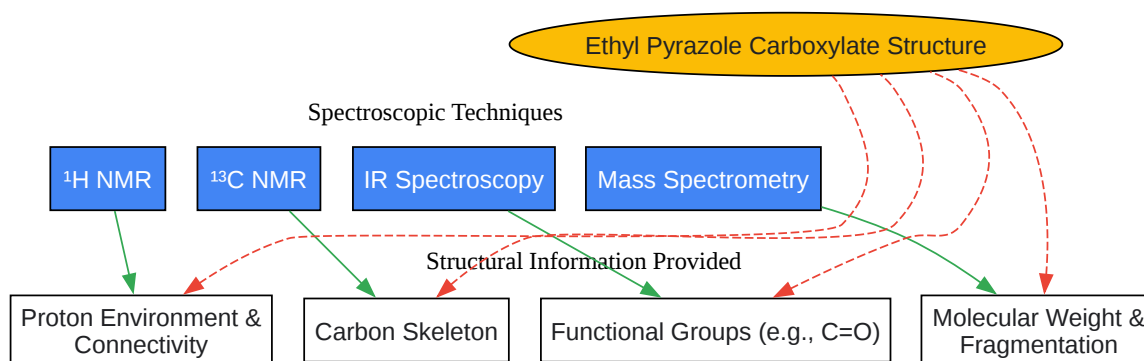
Experimental Workflows and Logical Relationships

To visually represent the process of structural confirmation and the interplay of different spectroscopic techniques, the following diagrams are provided.



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Experimental workflow for structural confirmation.



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Relationship between spectroscopic techniques and structural features.

Detailed Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like ethyl pyrazole carboxylates.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:**
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This is often an automated process on modern spectrometers.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
 - Process the resulting Free Induction Decay (FID) with a Fourier transform.
 - Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the signals to determine the relative number of protons for each resonance.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This is typically a more time-consuming experiment due to the low natural abundance of ^{13}C .
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
 - Process the FID and reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
 - Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly on the ATR crystal. This is a common and convenient method.
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[1]
- Instrumentation and Ionization:
 - Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
 - Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For the target molecules, a range of 50-300 m/z would be appropriate.
 - In positive ion mode, look for the protonated molecule $[M+H]^+$ or the molecular ion $[M]^+$.
 - Analyze the fragmentation pattern to gain further structural information.

By following these protocols and comparing the acquired data with the reference data and expected chemical principles, researchers can confidently confirm the structure of their synthesized pyrazole derivatives.

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References

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